molecular formula C12H17N5O2S2 B2512485 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014070-47-3

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2512485
CAS No.: 1014070-47-3
M. Wt: 327.42
InChI Key: CTAQVFVCWKGDIO-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Acylamides and Their Activities : Yue et al. (2010) developed a method for synthesizing ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and other compounds by connecting pyrazole and 1,3,4-thiadiazole through an amido bond. The synthesized compounds were characterized and showed varied activities, including auxin activities and some antiblastic properties to wheat germ (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Biological Evaluation

  • Cytotoxicity of Pyrazole Derivatives : Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Chemical Properties and Applications

  • Design and Synthesis of Pyrazole-4-Carboxamides Library : Donohue et al. (2002) prepared a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, exploring their potential as inhibitors with toxic effects on C. elegans, showcasing the application of these compounds in developing biological tools and potential therapeutic agents (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).

Molecular Modeling and Anti-tumor Agents

  • Pyrazolo[3,4-d]pyrimidine and Pyrazole Derivatives as Anti-tumor Agents : Nassar, Atta-Allah, and Elgazwy (2015) conducted a study on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their effects on mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). This research underscores the potential of such compounds in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).

Fluorescent Dyes and Solvatochromism

  • Synthesis of Fluorescent Dyes with Thiazole-based Fluorophores : Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides to synthesize a variety of fluorescent dyes. These compounds displayed fluorescence across a wide spectrum, with some exhibiting dual fluorescence and white light emission, highlighting their potential in material sciences and as fluorescent probes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Inhibition Studies

  • Nitric Oxide Synthase Inhibition by Pyrazoline and Thiadiazoline Derivatives : Arias et al. (2018) developed pyrazoline and thiadiazoline heterocycles as inhibitors against nitric oxide synthase isoforms. The study provides insights into the structure-activity relationships of these compounds, contributing to the understanding of their inhibitory mechanisms (Arias, Camacho, Carrión, Chayah, Romero, Duarte, & Gallo, 2018).

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQVFVCWKGDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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